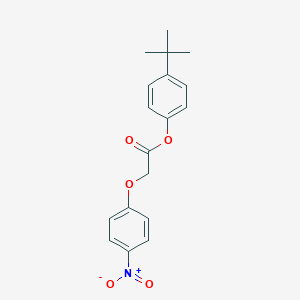![molecular formula C17H24N2O5S B322858 ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B322858.png)
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE is a synthetic organic compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an anilino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with ethyl 4-oxobutanoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or anilino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
ETHYL 3-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PROPANOATE can be compared with other similar compounds, such as:
Ethyl 4-oxo-1-piperidinecarboxylate: This compound has a similar piperidine ring but lacks the sulfonyl and anilino groups.
4-(Piperidin-1-ylsulfonyl)aniline: This compound contains the piperidine and sulfonyl groups but does not have the ethyl 4-oxobutanoate moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
Eigenschaften
Molekularformel |
C17H24N2O5S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
ethyl 4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoate |
InChI |
InChI=1S/C17H24N2O5S/c1-2-24-17(21)11-10-16(20)18-14-6-8-15(9-7-14)25(22,23)19-12-4-3-5-13-19/h6-9H,2-5,10-13H2,1H3,(H,18,20) |
InChI-Schlüssel |
YZYXWVHNMVXFEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Methyl-3-furoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B322777.png)

![N-(2-chlorophenyl)-4-{2-[(4-chlorophenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B322782.png)
![N-(2-chlorophenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322783.png)
![2-methyl-N'-{4-[2-(2-methyl-3-furoyl)carbohydrazonoyl]benzylidene}-3-furohydrazide](/img/structure/B322786.png)
![N'~1~,N'~4~-bis[(2-methylfuran-3-yl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B322787.png)
![2-methyl-N'-{5-[2-(2-methyl-3-furoyl)hydrazino]-5-oxopentanoyl}-3-furohydrazide](/img/structure/B322788.png)
![N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE](/img/structure/B322789.png)
![3-bromo-4-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B322792.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322793.png)




